molecular formula C19H19N3O5S B11425790 {[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B11425790
M. Wt: 401.4 g/mol
InChI Key: SWSOKSIKEZMXHU-UHFFFAOYSA-N
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Description

2-{[5-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID is a complex organic compound that belongs to the class of triazole derivatives. Triazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with both methoxyphenyl and triazole groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate chalcone. This intermediate then undergoes a Michael addition with a triazole derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as ionic liquids or metal-organic frameworks may be employed to improve reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[5-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The methoxyphenyl groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. This compound may inhibit specific enzymes or disrupt cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID is unique due to the presence of both methoxyphenyl and triazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C19H19N3O5S/c1-25-14-7-5-13(6-8-14)22-18(20-21-19(22)28-11-17(23)24)12-4-9-15(26-2)16(10-12)27-3/h4-10H,11H2,1-3H3,(H,23,24)

InChI Key

SWSOKSIKEZMXHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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